N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide
Description
N-([2,3'-Bipyridin]-4-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 2,3'-bipyridine moiety via a methylene bridge.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,15-4-2-8-21-15)18-10-12-5-7-17-14(9-12)13-3-1-6-16-11-13/h1-9,11,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNDKAHPOUJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling reactions.
Introduction of the thiophene sulfonamide group: This step involves the sulfonation of thiophene followed by the introduction of the sulfonamide group. Common reagents for sulfonation include sulfur trioxide or chlorosulfonic acid, and the sulfonamide group can be introduced using amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving bipyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s sulfonamide group is known for its inhibitory activity against enzymes such as carbonic anhydrase, making it a candidate for drug development.
Industry: Used in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate access. The bipyridine moiety can coordinate with metal ions, potentially altering the activity of metalloenzymes.
Comparison with Similar Compounds
Core Structural Variations
The compound differs from analogs in two key aspects:
- Thiophene sulfonamide vs. Benzene sulfonamide: Unlike benzene sulfonamides (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ), the thiophene core in the target compound enhances π-π stacking and electronic interactions due to sulfur’s polarizability.
- Bipyridine vs. Phenoxyethyl/Anilinopyridinyl substituents: The bipyridine group may improve metal-binding capacity compared to phenoxyethyl (e.g., compounds 5a–5h ) or anilinopyridinyl groups .
Data Table: Key Comparisons
Research Implications
- Synthetic Optimization : Lower yields in halogenated analogs (e.g., 5d–5f ) suggest that electron-deficient substituents complicate synthesis, a challenge that may extend to the bipyridine system.
- Biological Targeting : Thiophene sulfonamides with extended aromatic systems (e.g., bipyridine) may target dual mechanisms (e.g., enzyme inhibition + DNA intercalation).
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a bipyridine moiety with a thiophene sulfonamide group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of two main components:
- Bipyridine Moiety : Known for its ability to coordinate with metal ions, enhancing the compound's functionality in various chemical contexts.
- Thiophene Sulfonamide Group : Recognized for its biological activity, particularly in inhibiting certain enzymes.
This structural combination allows for diverse applications in drug development and materials science.
The biological activity of this compound is primarily attributed to its sulfonamide group. This group has been shown to exhibit inhibitory effects against enzymes such as carbonic anhydrase, which plays a crucial role in regulating acid-base balance and carbon dioxide transport in biological systems. The interaction with molecular targets typically involves:
- Enzyme Inhibition : The sulfonamide group binds to the active site of enzymes, preventing substrate access.
- Metal Coordination : The bipyridine moiety can coordinate with metal ions, potentially altering the activity of metalloenzymes.
Inhibitory Effects on Enzymes
Research has demonstrated that compounds with similar structures to this compound exhibit varying degrees of biological activity. Notably, the sulfonamide derivatives are known for their inhibitory effects on carbonic anhydrase. This inhibition is significant in developing treatments for conditions related to acid-base imbalances .
Case Studies and Experimental Data
Applications in Medicinal Chemistry
This compound has potential applications across several domains:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors for conditions like glaucoma and metabolic disorders. |
| Materials Science | Utilization as a ligand in coordination chemistry to form metal complexes with catalytic properties. |
| Drug Development | Exploration as a lead compound for new therapeutic agents targeting specific biological pathways. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves coupling a thiophene-2-sulfonamide precursor with a functionalized bipyridine derivative. For example, sulfonamide formation via nucleophilic substitution (e.g., using thiophene-2-sulfonyl chloride) followed by alkylation or reductive amination to attach the bipyridine moiety. Key intermediates require full characterization via , , IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For bipyridine derivatives, values in TLC and melting points (m.p.) should align with literature precedents .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Purity is confirmed via HPLC (≥95% peak area) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). Structural validation includes assignments for aromatic protons (e.g., bipyridine protons at δ 7.5–9.0 ppm and thiophene protons at δ 6.5–7.5 ppm) and IR absorption bands for sulfonamide (S=O at ~1350–1150 cm) .
Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?
- Methodology : Use anhydrous solvents (e.g., DMF, THF) under inert gas (N/Ar) to prevent hydrolysis of the sulfonamide group. Reaction temperatures should not exceed 80°C to avoid decomposition of the bipyridine core. Post-synthesis, the compound is typically recrystallized from ethanol/water or purified via silica gel chromatography .
Advanced Research Questions
Q. How does the bipyridine-thiophene-sulfonamide scaffold influence binding to biological targets (e.g., enzymes or receptors)?
- Methodology : The bipyridine moiety may act as a metal-chelating agent or participate in π-π stacking, while the sulfonamide group can inhibit enzymes (e.g., carbonic anhydrase). Computational docking (AutoDock, Schrödinger Suite) and isothermal titration calorimetry (ITC) are used to study interactions. Compare activity against analogs lacking the bipyridine or thiophene groups to isolate contributions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Discrepancies (e.g., IC variations in cell-based vs. enzyme assays) may arise from off-target effects or differential cell permeability. Validate via orthogonal assays:
- Enzyme assays : Measure direct inhibition (e.g., fluorescence-based kinetics).
- Cell-based assays : Use siRNA knockdowns or competitive inhibitors to confirm target specificity.
- Structural analysis : Compare X-ray co-crystallography data with docking predictions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodology : Synthesize derivatives with:
- Bipyridine modifications : Vary substituents (e.g., electron-withdrawing groups at the 3'-position).
- Sulfonamide replacements : Test carboxamide or phosphonamide analogs.
- Linker flexibility : Adjust the methylene spacer length between bipyridine and thiophene.
- Evaluate changes via dose-response curves and computational QSAR models. Prioritize analogs with improved LogP (1–3) and ligand efficiency (>0.3) .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor stability via:
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., sulfonic acid derivatives).
- Stress testing : Expose to UV light, HO, or elevated temperatures to predict degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
